

5-Bromo-4-methoxy-2-methylpyridine IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-4-methoxy-2-methylpyridine
Cat. No.:	B1397164

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-4-methoxy-2-methylpyridine**: A Core Scaffold for Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate, **5-Bromo-4-methoxy-2-methylpyridine**. We will delve into its fundamental properties, synthesis protocols, and critical applications, providing the field-proven insights necessary for its effective utilization in research and development.

Core Molecular Identity and Nomenclature

The precise identification of a chemical entity is paramount for reproducibility and safety in any research endeavor. The subject of this guide is an aromatic heterocyclic compound belonging to the pyridine family.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **5-bromo-4-methoxy-2-methylpyridine**^[1]. While it is a specific and well-defined molecule, the nomenclature of substituted pyridines can lead to confusion. For instance, isomers such as 5-Bromo-2-methoxy-4-methylpyridine are distinct compounds with different properties and CAS numbers^{[2][3][4]}. Therefore, strict adherence to the correct IUPAC name and CAS number is critical.

Depositor-Supplied Synonyms: **5-Bromo-4-methoxy-2-methylpyridine**^[1].

The fundamental structure of this molecule, featuring a pyridine ring functionalized with bromo, methoxy, and methyl groups, makes it a versatile building block in organic synthesis.

Caption: Chemical structure of **5-Bromo-4-methoxy-2-methylpyridine**.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a non-negotiable prerequisite for its use in a laboratory setting. The data below has been consolidated from multiple sources to provide a reliable reference.

Key Properties

Property	Value	Source(s)
CAS Number	886372-61-8	[1]
Molecular Formula	C ₇ H ₈ BrNO	[1]
Molecular Weight	202.05 g/mol	[1]
Appearance	White to almost white powder or crystal	[2]
Melting Point	33 - 40 °C	[2] [3] [4] [5]
Boiling Point	229.6 ± 35.0 °C (Predicted)	[4]
pKa	1.70 ± 0.18 (Predicted)	[5]

Safety and Handling

As a halogenated organic compound, **5-Bromo-4-methoxy-2-methylpyridine** requires careful handling to mitigate potential health risks.

GHS Hazard Statements:

- H302: Harmful if swallowed[\[1\]](#).
- H315: Causes skin irritation[\[1\]](#).

- H319: Causes serious eye irritation[1].
- H335: May cause respiratory irritation[1].

Recommended Handling Protocol:

- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious gloves, and a lab coat. For procedures with a risk of aerosolization, a full-face respirator should be used[6].
- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures range from 2 °C to 8 °C[2][5]. Avoid contact with strong oxidizing agents.

Synthesis Protocol: Electrophilic Bromination

The synthesis of **5-Bromo-4-methoxy-2-methylpyridine** is typically achieved through the electrophilic bromination of its precursor, 4-methoxy-2-methylpyridine. The methoxy group is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored.

Objective: To synthesize **5-Bromo-4-methoxy-2-methylpyridine** via direct bromination of 4-methoxy-2-methylpyridine.

Materials:

- 4-methoxy-2-methylpyridine
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Solvent (e.g., Acetic Acid, Acetonitrile, or a chlorinated solvent)
- Sodium bicarbonate solution (saturated)
- Sodium sulfate (anhydrous)

- Magnetic stirrer and stir bar
- Round bottom flask
- Ice bath
- Separatory funnel

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylpyridine (1.0 equivalent) in the chosen solvent (e.g., acetic acid). Cool the solution to 0 °C using an ice bath.
- Bromination: Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) portion-wise to the stirred solution, ensuring the temperature does not rise significantly. If using liquid bromine, it should be added dropwise[7].
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Once the reaction is complete, carefully quench the mixture by pouring it into a saturated solution of sodium bicarbonate to neutralize the acid and any remaining bromine.
- Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Final Purification: The crude material can be further purified by column chromatography on silica gel to obtain the final product as a white to off-white solid.

[Click to download full resolution via product page](#)

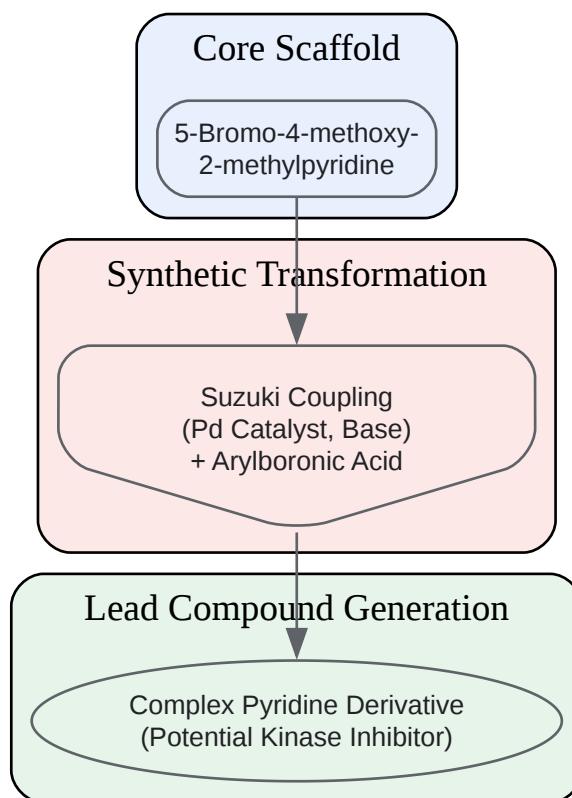
Caption: Workflow for the synthesis of **5-Bromo-4-methoxy-2-methylpyridine**.

Applications in Research and Drug Development

5-Bromo-4-methoxy-2-methylpyridine is not an end-product but a valuable intermediate. Its utility stems from the strategically placed functional groups that allow for diverse and predictable chemical transformations, primarily through cross-coupling reactions.

A Versatile Synthetic Building Block

The bromine atom at the 5-position is the key reactive handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as:


- Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
- Heck Reaction: Reaction with alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

These reactions allow for the introduction of a wide range of molecular fragments, making this compound a cornerstone for building complex molecular architectures. It is frequently used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[2][5].

Scaffold for Kinase Inhibitors in Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved drugs[8]. Derivatives of substituted pyridines are particularly prominent in the development of kinase inhibitors, a class of targeted cancer therapies[9].

The structure of **5-Bromo-4-methoxy-2-methylpyridine** serves as a foundational core for creating libraries of potential drug candidates. The bromine atom can be replaced with larger, more complex aromatic or heterocyclic systems via Suzuki coupling to explore the binding pocket of a target kinase. The other positions on the ring (methoxy and methyl groups) can be modified to fine-tune properties like solubility, metabolic stability, and cell permeability. This iterative process is central to modern drug discovery.

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug discovery via Suzuki coupling.

Conclusion

5-Bromo-4-methoxy-2-methylpyridine is a chemical intermediate of significant value to the scientific community. Its well-defined properties, straightforward synthesis, and, most importantly, its synthetic versatility make it an indispensable tool. For professionals in drug discovery, its role as a core scaffold for generating novel kinase inhibitors and other therapeutics underscores its importance in the ongoing quest for new medicines. Adherence to proper safety protocols and a clear understanding of its reactivity are essential for leveraging the full potential of this powerful molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook
[chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Bromo-4-methoxy-2-methylpyridine IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1397164#5-bromo-4-methoxy-2-methylpyridine-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b1397164#5-bromo-4-methoxy-2-methylpyridine-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com